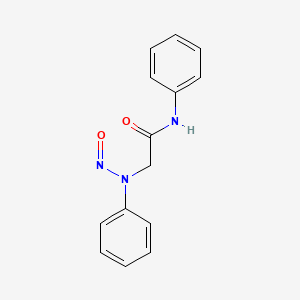

N-Nitroso-N-phenyl-glycine Anilide

CAS No.:

Cat. No.: VC17973235

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3O2 |

|---|---|

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 2-(N-nitrosoanilino)-N-phenylacetamide |

| Standard InChI | InChI=1S/C14H13N3O2/c18-14(15-12-7-3-1-4-8-12)11-17(16-19)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18) |

| Standard InChI Key | ZBUNFZLMGDKJPE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)N=O |

Introduction

Chemical Structure and Molecular Characteristics

N-Nitroso-N-phenyl-glycine Anilide belongs to the class of nitroso compounds, distinguished by the presence of a nitroso (-N=O) group attached to a secondary amine. Its IUPAC name, 2-(N-nitrosoanilino)-N-phenylacetamide, reflects the substitution pattern: an acetamide backbone with an N-phenyl group and an N-nitrosoanilino moiety. The molecular formula C₁₄H₁₃N₃O₂ corresponds to a planar structure stabilized by resonance between the nitroso group and the aromatic rings.

Key structural features include:

-

Nitroso Group: The -N=O moiety contributes to electrophilic reactivity, enabling interactions with biological macromolecules.

-

Aromatic Systems: Two phenyl rings provide steric bulk and influence solubility in organic solvents.

-

Amide Linkage: The acetamide group enhances hydrogen-bonding potential, affecting crystallinity and stability.

Experimental data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the proposed structure, with characteristic signals for aromatic protons (δ 7.1–8.3 ppm) and nitroso nitrogen .

Synthesis and Optimization

The synthesis of N-Nitroso-N-phenyl-glycine Anilide involves nitrosation of N-phenylglycine derivatives under controlled acidic conditions. A typical procedure includes:

-

Substrate Preparation: N-phenylglycine is dissolved in a mixture of hydrochloric acid and sodium nitrite at 0–5°C.

-

Nitrosation: Nitrous acid (HNO₂) reacts with the secondary amine, forming the nitroso intermediate.

-

Isolation: The product is precipitated by adjusting the pH to neutrality and purified via recrystallization.

Critical parameters influencing yield and purity include:

-

Temperature: Excessive heat (>10°C) promotes decomposition via denitrosation .

-

pH: Optimal nitrosation occurs at pH 2–3, while higher pH values favor side reactions .

-

Reagent Stoichiometry: A 1:1 molar ratio of amine to nitrous acid minimizes byproduct formation.

Recent advancements focus on flow chemistry techniques to enhance reproducibility and scalability, reducing the risk of thermal degradation .

Stability and Degradation Pathways

N-Nitroso-N-phenyl-glycine Anilide exhibits pH-dependent stability, with significant degradation observed in aqueous environments:

| pH Range | Half-Life (h) | Major Degradation Products |

|---|---|---|

| 1–3 | 48–72 | Aminobenzenesulfonic acid |

| 4–6 | 24–48 | Formaldehyde, Thiatriazine |

| 7–8 | <12 | Diazonium salts, Hydrolysis byproducts |

Acidic Conditions (pH 1–3)

Under strong acidic conditions, the compound undergoes slow hydrolysis, yielding aminobenzenesulfonic acid derivatives. This pathway is analogous to the degradation of N-nitroso-hydrochlorothiazide, where protonation of the nitroso group precedes nucleophilic attack by water .

Neutral to Alkaline Conditions (pH 7–8)

At physiological pH, rapid decomposition occurs via two competing mechanisms:

-

Diazotization: The nitroso group is converted to a diazonium ion, which subsequently releases nitrogen gas and forms a carbocation intermediate .

-

Hydrolytic Cleavage: The amide bond breaks, generating formaldehyde and aniline derivatives .

These pathways underscore the compound's instability in drug formulations, necessitating stringent storage conditions.

Regulatory agencies such as the FDA and EMA mandate nitrosamine limits in pharmaceuticals (e.g., <0.03 ppm). N-Nitroso-N-phenyl-glycine Anilide serves as a reference standard in:

-

LC-MS/MS Methods: Quantification of trace impurities via multiple reaction monitoring (MRM).

-

Forced Degradation Studies: Identifying conditions that promote nitrosamine formation in active pharmaceutical ingredients (APIs) .

Medicinal Chemistry

The compound's electrophilic nitroso group enables covalent modification of biomolecules, making it a tool for:

-

Proteomics: Tagging cysteine residues in proteins for structural analysis.

-

Drug Design: Probing enzyme active sites through irreversible inhibition .

N-Nitroso-N-phenyl-glycine Anilide represents a critical compound in pharmaceutical quality control and organic synthesis. Its instability under neutral conditions necessitates advanced formulation strategies, while its role as a nitrosamine reference standard underscores its regulatory importance. Future research should focus on:

-

Developing stabilization techniques (e.g., lyophilization, pH-adjusted solvents).

-

Expanding applications in targeted protein modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume